1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone
CAS No.: 1705506-28-0
Cat. No.: VC7176933
Molecular Formula: C20H21NO5S2
Molecular Weight: 419.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705506-28-0 |
|---|---|
| Molecular Formula | C20H21NO5S2 |
| Molecular Weight | 419.51 |
| IUPAC Name | 1-[4-[[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone |
| Standard InChI | InChI=1S/C20H21NO5S2/c1-14(22)15-2-5-17(6-3-15)28(23,24)21-9-8-20(27-11-10-21)16-4-7-18-19(12-16)26-13-25-18/h2-7,12,20H,8-11,13H2,1H3 |
| Standard InChI Key | LCNDGVWYKDZDLD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzodioxole-thiazepane core: A 1,3-benzodioxole group (C₇H₅O₂) is fused to a seven-membered 1,4-thiazepane ring (C₅H₉NS) at position 7. The thiazepane contains one sulfur and one nitrogen atom within its heterocyclic framework .
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Sulfonyl bridge: A sulfonyl group (-SO₂-) links the thiazepane to a para-substituted phenyl ring .
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Phenyl-ethanone terminus: A phenyl group (C₆H₅) attached to an ethanone (C₂H₃O) completes the structure .
Systematic Nomenclature
The IUPAC name follows substitutive nomenclature rules:
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Parent chain: The 1,4-thiazepane ring serves as the base structure.
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Substituents:
Molecular Formula and Weight
Based on structural analysis:
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Empirical formula: C₂₀H₂₁NO₅S₂.
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Molecular weight: ~419.5 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) .
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁NO₅S₂ |
| Molecular Weight | 419.5 g/mol |
| Key Functional Groups | Benzodioxole, Thiazepane, Sulfonyl, Ethanone |
Synthesis and Characterization
Synthetic Routes
While no direct synthesis for this compound is documented, analogous pathways suggest a multi-step approach:
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Thiazepane Formation:
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Sulfonation:
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Coupling to Phenyl-Ethanone:
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Nucleophilic aromatic substitution links the sulfonated thiazepane to 4-bromoacetophenone:
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Spectroscopic Characterization
Hypothetical data based on similar compounds :
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1680 (C=O), 1320/1150 (SO₂), 1250 (C-O-C) |
| ¹H NMR (ppm) | 2.5 (s, 3H, COCH₃), 3.2–4.1 (m, thiazepane protons), 6.8–7.9 (m, aromatic H) |
| MS (m/z) | 419 [M+H]⁺ |
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Moderate in DMSO (~10 mM) due to sulfonyl and ketone polar groups; low in water (log P ≈ 2.5) .
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Lipophilicity: Balanced by the aromatic benzodioxole (hydrophobic) and sulfonyl (hydrophilic) groups .
Stability
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Thermal Stability: Decomposes above 250°C (predicted via analog data) .
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Photostability: Benzodioxole’s electron-rich system may sensitize UV degradation .
Applications and Future Directions
Therapeutic Development
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Lead Optimization: Modifying the ethanone group (e.g., converting to oxime) may enhance bioavailability .
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Combination Therapies: Synergy with existing antibiotics or chemotherapeutics warrants investigation .
Material Science
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